An In-depth Technical Guide to 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 92660-36-1) and its Therapeutic Potential
An In-depth Technical Guide to 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 92660-36-1) and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to endogenous purines and its consequent broad range of biological activities. This technical guide focuses on the core compound, 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS 92660-36-1), as a representative of this important class of molecules. While specific experimental data for this parent compound is limited in publicly accessible literature, this document will provide a comprehensive overview of its known properties, inferred characteristics based on related analogs, and the extensive therapeutic landscape of the pyrrolo[3,2-d]pyrimidine family. Particular emphasis will be placed on the synthetic strategies, established and potential biological activities, and future directions for the development of novel therapeutics based on this scaffold.
Physicochemical Properties of the Core Scaffold
While detailed experimental data for 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is not extensively published, its fundamental properties can be established.
| Property | Value | Source |
| CAS Number | 92660-36-1 | [1] |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| Canonical SMILES | CC1=CC2=C(N1)N=C(C)N=C2 | Inferred |
Further physicochemical properties such as melting point, boiling point, and solubility would require experimental determination. Commercial suppliers may possess this data, often available upon request through their Certificate of Analysis.
The Pyrrolo[3,2-d]pyrimidine Scaffold: A Cornerstone for Drug Discovery
The pyrrolo[3,2-d]pyrimidine nucleus is an analog of purine, where the imidazole ring is replaced by a pyrrole ring. This structural modification offers a unique vector space for chemical exploration while maintaining the ability to interact with biological targets that recognize purines. The core scaffold has been extensively derivatized at various positions, primarily at the C2, C4, and N5 positions, to modulate potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies: Building the Core
A common and versatile approach involves the use of a substituted 4-aminopyrrole precursor, which is then cyclized with a suitable reagent to form the pyrimidine ring. For instance, a substituted 4-amino-3-cyanopyrrole can be treated with an appropriate orthoester to introduce the desired substituent at the C2 position of the pyrimidine ring. Subsequent modifications can then be made to the scaffold.
Another strategy involves starting with a substituted pyrimidine and building the pyrrole ring onto it. For example, a 4,5-diaminopyrimidine can undergo condensation with a dicarbonyl compound to form the fused pyrrole ring.
Figure 1: General synthetic strategies for the pyrrolo[3,2-d]pyrimidine scaffold.
Biological Activities and Therapeutic Potential
The true value of the pyrrolo[3,2-d]pyrimidine scaffold lies in its diverse and potent biological activities. Extensive research has demonstrated its potential in several key therapeutic areas, most notably in oncology.
Anticancer Activity
The pyrrolo[3,2-d]pyrimidine core has been a fruitful starting point for the development of a wide array of anticancer agents targeting various mechanisms.
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Kinase Inhibition: A significant body of research has focused on developing pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of various protein kinases, which are often dysregulated in cancer.
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HER2/EGFR Dual Inhibitors: Several studies have reported the design and synthesis of potent dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[2][3] These receptors are key drivers in the proliferation of several cancer types, and their dual inhibition is a validated therapeutic strategy.
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Other Kinase Targets: The scaffold has also been explored for the inhibition of other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).
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Antitubulin Agents: Certain substituted pyrrolo[3,2-d]pyrimidines have been identified as potent antitubulin agents.[4] These compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
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Inhibition of One-Carbon Metabolism: More recently, novel pyrrolo[3,2-d]pyrimidine derivatives have been developed as inhibitors of mitochondrial and cytosolic one-carbon metabolism.[5][6] These pathways are crucial for the synthesis of nucleotides and amino acids, which are essential for rapidly proliferating cancer cells.
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DNA Alkylators: Research has also suggested that some N5-substituted pyrrolo[3,2-d]pyrimidines may act as DNA alkylating agents, leading to DNA damage and cell death.[7] Interestingly, N5-substitution has been shown to decrease toxicity while maintaining antiproliferative activity, suggesting a potential prodrug strategy.[8]
Figure 2: Diverse anticancer mechanisms of action for the pyrrolo[3,2-d]pyrimidine scaffold.
Antibacterial Activity
Beyond oncology, the pyrrolo[3,2-d]pyrimidine scaffold has also been investigated for its antibacterial properties. Studies have shown that certain derivatives exhibit activity against pathogenic bacteria.[9][10] This suggests that with further optimization, this chemical class could yield novel antibiotics, an area of critical unmet medical need.
Experimental Protocols: A Representative Workflow
While a specific protocol for the synthesis of 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is not detailed in the provided search results, a general workflow for the synthesis and evaluation of a novel pyrrolo[3,2-d]pyrimidine derivative can be outlined based on the available literature.
Figure 3: A generalized experimental workflow for the development of novel pyrrolo[3,2-d]pyrimidine-based therapeutic agents.
Future Perspectives and Conclusion
The 2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine core represents a foundational structure within a chemical class of immense therapeutic potential. The extensive research into its derivatives has unequivocally established the pyrrolo[3,2-d]pyrimidine scaffold as a "privileged" structure in drug discovery.
Future research should focus on several key areas:
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Exploration of Novel Targets: While oncology has been the primary focus, the demonstrated antibacterial activity suggests that a broader screening against other therapeutic targets, such as viral or inflammatory targets, may be fruitful.
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Structure-Based Drug Design: As more crystal structures of pyrrolo[3,2-d]pyrimidine derivatives in complex with their biological targets become available, structure-based design will enable the rational optimization of potency and selectivity.
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Pharmacokinetic Optimization: A critical aspect of drug development will be the fine-tuning of the pharmacokinetic properties of these compounds to ensure suitable absorption, distribution, metabolism, and excretion (ADME) profiles for clinical translation. The N5 position, in particular, appears to be a key handle for modulating these properties.
References
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Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (n.d.). National Center for Biotechnology Information.
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Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. (2019). PubMed.
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Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. (2012). PubMed.
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The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. (n.d.). National Center for Biotechnology Information.
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A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (2025). National Center for Biotechnology Information.
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Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (n.d.). National Institutes of Health.
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92660-36-1|2,6-Dimethyl-5H-pyrrolo[3,2-d]pyrimidine|BLD Pharm. (n.d.). BLD Pharm.
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Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (n.d.). Auctores Publishing.
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed.
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Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. (n.d.). PubMed.
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Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). ResearchGate.
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
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Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. (2012). PubMed.
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The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (n.d.). C&EN.
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Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (n.d.). MDPI.
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (n.d.). National Center for Biotechnology Information.
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Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. (n.d.). National Institutes of Health.
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